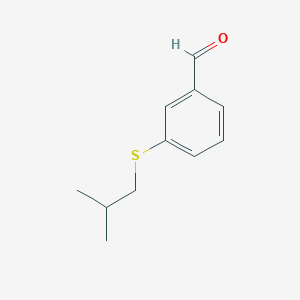

3-(Isobutylthio)benzaldehyde

Beschreibung

3-(Isobutylthio)benzaldehyde is a benzaldehyde derivative substituted with an isobutylthio (-S-C(CH₃)₂CH₂) group at the third position of the aromatic ring.

Eigenschaften

IUPAC Name |

3-(2-methylpropylsulfanyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEIXJIQMDRSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isobutylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with isobutylthiol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Isobutylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The isobutylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3-(Isobutylthio)benzoic acid.

Reduction: 3-(Isobutylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Isobutylthio)benzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and thiols. It may also serve as a probe for investigating biological processes involving sulfur-containing compounds.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may utilize this compound as a starting material.

Industry: The compound can be used in the production of specialty chemicals, fragrances, and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 3-(Isobutylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The isobutylthio group may also interact with hydrophobic regions of biomolecules, affecting their structure and function. These interactions can modulate biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- 3-Chlorobenzaldehyde (CAS 587-04-2) : The chloro substituent at the meta position increases electrophilicity compared to the isobutylthio group, making it more reactive in nucleophilic aromatic substitution. However, it lacks the lipophilic character of the isobutylthio group, which may limit its utility in drug delivery systems .

- 3-Ethynylbenzaldehyde (CAS 77123-56-9): The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications.

- 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde (CAS 78725-46-9): The trifluoromethylphenoxy group provides strong electron-withdrawing effects, reducing the aldehyde’s electrophilicity. This contrasts with the electron-donating nature of the isobutylthio group, which stabilizes intermediates in condensation reactions .

- Eurotium-Derived Benzaldehydes (e.g., Flavoglaucin) : Natural derivatives from Eurotium fungi often feature prenyl and hydroxyl groups, exhibiting antioxidative and antimicrobial activities. The isobutylthio group in 3-(Isobutylthio)benzaldehyde may offer comparable bioactivity but with enhanced synthetic versatility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility Trends | Volatility |

|---|---|---|---|---|

| This compound | ~180.3 (estimated) | -S-C(CH₃)₂CH₂ | High in organic solvents | Moderate (thioether) |

| 3-Chlorobenzaldehyde | 140.57 | -Cl | Moderate in polar solvents | High (small halogen) |

| 3-Ethynylbenzaldehyde | 130.14 | -C≡CH | Low in water | High (alkyne) |

| Flavoglaucin | 298.34 | Prenyl, hydroxyl | Low in aqueous media | Low (bulky substituents) |

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituent | Key Reactivity | Bioactivity |

|---|---|---|---|

| This compound | -S-C(CH₃)₂CH₂ | Nucleophilic substitution, condensation | Antimicrobial (potential) |

| 3-Chlorobenzaldehyde | -Cl | Electrophilic substitution | Limited bioactivity |

| Flavoglaucin | Prenyl, -OH | Antioxidative radical scavenging | Antioxidant, antimicrobial |

| 3-Methoxy-4-(methylthio)benzaldehyde | -OCH₃, -SCH₃ | Dual electron-donating effects | Antibacterial (potential) |

Detailed Research Findings

- Synthetic Utility: Benzaldehyde derivatives serve as intermediates in quinone synthesis (e.g., 3-benzylnaphthoquinones via condensation with acetylphenylacetic acid) . The isobutylthio group’s steric bulk may influence reaction yields in similar pathways.

- Volatility Modulation : Benzaldehyde’s release profile is suppressed by interactions with alcohols, suggesting that this compound’s thioether group could further stabilize formulations in flavor science .

- Natural vs. Synthetic analogs like this compound offer scalable alternatives with tunable properties .

Biologische Aktivität

3-(Isobutylthio)benzaldehyde is an organic compound with notable biological activities, primarily due to its unique structure that includes an isobutylthio group and an aldehyde functional group. This compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and industrial applications.

- Molecular Formula : C₁₁H₁₄OS

- Molecular Weight : 194.30 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Hydrophobic Interactions : The isobutylthio group may interact with hydrophobic regions of biomolecules, affecting their structure and function.

- Enzyme Modulation : It may influence enzyme-catalyzed reactions involving aldehydes and thiols, serving as a probe for biological processes involving sulfur-containing compounds.

Cytotoxicity Studies

Cytotoxicity assays have shown that some thioether-containing compounds can induce apoptosis in cancer cell lines. For instance, studies on structurally similar compounds suggest that this compound may also possess cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

Study on Enzyme Interaction

A study focused on the interaction of thioether compounds with enzymes highlighted that this compound could serve as a competitive inhibitor for certain enzyme classes. The compound's aldehyde functionality allows it to participate in Michael addition reactions, enhancing its potential as a biochemical probe.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(Methylthio)benzaldehyde | Methylthio Group | Antimicrobial Activity |

| 3-(Ethylthio)benzaldehyde | Ethylthio Group | Cytotoxic Effects |

| 3-(Propylthio)benzaldehyde | Propylthio Group | Enzyme Inhibition |

This table illustrates how variations in the thio group can influence the biological activity of benzaldehyde derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.